![molecular formula C13H15BrO4 B1517996 3-[5-Brom-2-(2-Ethoxyethoxy)phenyl]prop-2-ensäure CAS No. 1158092-95-5](/img/structure/B1517996.png)
3-[5-Brom-2-(2-Ethoxyethoxy)phenyl]prop-2-ensäure
Übersicht
Beschreibung
3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid is a brominated organic compound with a complex molecular structure It is characterized by the presence of a bromine atom on the phenyl ring and an ethoxyethoxy group attached to the same ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its unique structure may allow it to interact with specific biological targets.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid typically involves multiple steps, starting with the bromination of the phenyl ring followed by the introduction of the ethoxyethoxy group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective addition of bromine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reagents and conditions used.
Wirkmechanismus
The mechanism by which 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-[4-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
3-[5-Bromo-2-(2-methoxyethoxy)phenyl]prop-2-enoic acid
3-[5-Bromo-2-(2-hydroxyethoxy)phenyl]prop-2-enoic acid
Uniqueness: 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The ethoxyethoxy group, in particular, provides distinct chemical properties compared to other similar compounds.
This comprehensive overview highlights the significance of 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Is there anything specific you would like to know more about?
Eigenschaften
IUPAC Name |
(E)-3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-2-17-7-8-18-12-5-4-11(14)9-10(12)3-6-13(15)16/h3-6,9H,2,7-8H2,1H3,(H,15,16)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWIMANYOVDJ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Cyclopentylmethyl)carbamoyl]amino}acetic acid](/img/structure/B1517916.png)
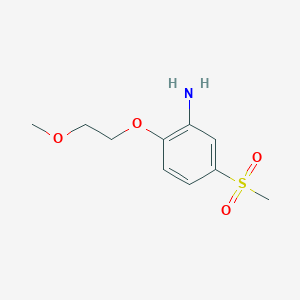
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

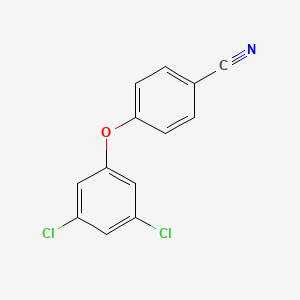
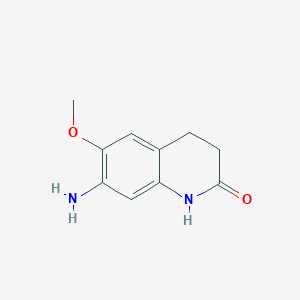
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
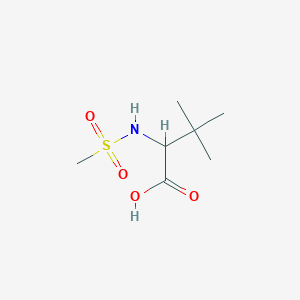
amine](/img/structure/B1517929.png)
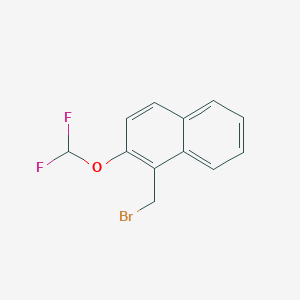
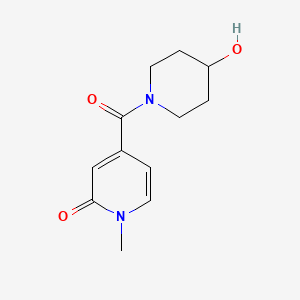
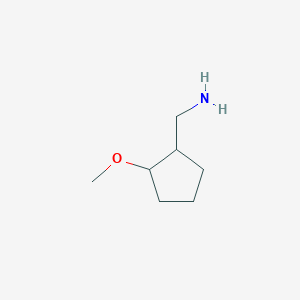
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
